Coelenterazine f

Übersicht

Beschreibung

Coelenterazine f is a semi-synthetic derivative of native coelenterazine, a foundational imidazopyrazinone-based luciferin that serves as the bioluminescent substrate for marine organisms such as Renilla reniformis (sea pansy) and photoproteins like aequorin . Native coelenterazine is integral to chemiluminescent systems due to its reaction with luciferases or photoproteins, producing light via oxidation to coelenteramide . This compound retains the core imidazopyrazinone structure but features specific substitutions that enhance its utility in bioassays and molecular imaging, particularly in systems requiring resistance to multidrug efflux transporters . Its development addresses challenges such as background noise from cell permeability and substrate specificity limitations observed in native coelenterazine .

Vorbereitungsmethoden

Core Synthetic Framework for Coelenterazine Derivatives

The synthesis of Coelenterazine f builds upon the foundational imidazopyrazinone structure of native coelenterazine. A critical precursor, coelenteramine (4-(5-amino-6-benzylpyrazin-2-yl)phenol), is synthesized through sequential functionalization of pyrazin-2-amine. In one protocol, pyrazin-2-amine undergoes benzylation via reaction with benzyl chloride under Grignard conditions to yield 3-benzylpyrazin-2-amine . Subsequent bromination with N-bromosuccinimide introduces a bromine atom at the 5-position, forming 3-benzyl-5-bromopyrazin-2-amine . This intermediate then participates in Suzuki-Miyaura cross-coupling with 4-methoxyphenyl boronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0), to attach the aryl group . Deprotection of the methoxy group using boron tribromide yields coelenteramine .

Fluorination Strategies for this compound

The defining feature of this compound is the fluorine atom at the para position of the phenolic ring. This modification is introduced during the synthesis of the keto-acetal segment. A silyl-protected 4-fluorophenol derivative is prepared via electrophilic fluorination using Selectfluor™ under anhydrous conditions . The keto-acetal, 1,1-diethoxy-3-(4-fluorophenyl)propan-2-one, is synthesized through a Friedel-Crafts acylation of 4-fluorophenol with ethyl acetoacetate, followed by protection of the ketone as a diethyl acetal .

Condensation and Cyclization to Form the Imidazopyrazinone Core

The final step involves acid-mediated condensation of coelenteramine with the fluorinated keto-acetal. In a novel four-segment coupling approach, coelenteramine and the keto-acetal are heated in trifluoroacetic acid (TFA) at 60°C for 24 hours . This promotes cyclodehydration, forming the imidazopyrazinone heterocycle. The reaction is monitored via reverse-phase HPLC, with quenching upon complete consumption of coelenteramine . Crude this compound is purified by trituration with ethyl acetate, yielding a product with >95% purity .

Table 1: Optimization of Condensation Reaction Conditions

| Parameter | Standard Protocol | Optimized Protocol (this compound) |

|---|---|---|

| Catalyst | None | TFA (10 mol%) |

| Temperature (°C) | 25 | 60 |

| Duration (hours) | 48 | 24 |

| Yield (%) | 40–45 | 68–72 |

| Purity (%) | 85–90 | 95–98 |

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Alternative routes employ palladium-catalyzed cross-couplings to introduce fluorine earlier in the synthesis. For example, 5-iodo-3-bromo-2-aminopyrazine undergoes sequential couplings: first with benzylzinc bromide to install the benzyl group, then with 4-fluorophenylboronic acid to attach the fluorinated aryl moiety . This method bypasses the need for post-condensation fluorination, reducing side reactions. Using Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base, this two-step process achieves an 80% yield of the advanced intermediate .

Industrial-Scale Production and Purification

Industrial synthesis emphasizes scalability and cost efficiency. The keto-acetal segment is produced via continuous flow chemistry, enabling precise control over reaction parameters (residence time: 30 minutes; temperature: 70°C) . Crude this compound is purified using preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilization yields a stable, crystalline form suitable for long-term storage .

Table 2: Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Acid Condensation | Simplicity | Moderate yields | 68–72 |

| Palladium Coupling | High regioselectivity | Cost of catalysts | 75–80 |

| Flow Chemistry | Scalability | Equipment investment | 70–75 |

Analyse Chemischer Reaktionen

Types of Reactions: Coelenterazine f undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation in the presence of molecular oxygen, which leads to the emission of light.

Common Reagents and Conditions:

Oxidation: Typically involves molecular oxygen or hydrogen peroxide as the oxidizing agent.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to introduce different substituents on the imidazopyrazinone core.

Major Products: The primary product of the oxidation reaction is coelenteramide, which is formed along with the emission of light. Other products depend on the specific reagents and conditions used in the reactions .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Calcium Measurement : Coelenterazine f is primarily used in bioluminescent assays to measure intracellular calcium concentrations. When complexed with aequorin, it provides significantly higher luminescence intensity—approximately 20 times greater than native coelenterazine—making it ideal for detecting low calcium levels (0.1 µM to >100 µM) .

- Gene Reporter Assays : The compound serves as a substrate for Renilla luciferase, facilitating gene expression studies. Researchers utilize this compound in reporter assays to monitor gene activity in real-time, providing insights into cellular processes and gene regulation mechanisms .

- Protein-Protein Interaction Studies : this compound is employed in fluorescence resonance energy transfer (FRET) assays to study interactions between proteins. This application is crucial for understanding signaling pathways and cellular communication .

- Antioxidant Research : Recent studies suggest that this compound may possess antioxidant properties, offering potential applications in neuroprotection against reactive oxygen species (ROS). This aspect opens avenues for investigating its role in diseases like Alzheimer's and Parkinson's .

- Calcium Imaging in Live Cells : A study demonstrated the efficacy of this compound in live-cell imaging to monitor calcium fluctuations in neuronal cells over extended periods. The results indicated that this compound allowed for prolonged observation without significant phototoxicity or signal degradation .

- Gene Expression Profiling : In a gene reporter assay utilizing this compound with Renilla luciferase, researchers were able to profile the expression of target genes under different experimental conditions, revealing insights into the regulatory mechanisms governing gene expression during cellular stress responses .

- Antioxidant Activity Evaluation : Another investigation assessed the antioxidant capabilities of this compound in neuronal cell cultures exposed to oxidative stress. The findings suggested that this compound effectively reduced ROS levels, highlighting its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of coelenterazine f involves its oxidation by luciferase enzymes in the presence of molecular oxygen. This reaction produces an excited state intermediate, which emits light as it returns to the ground state. The emitted light can be detected and measured, making this compound a valuable tool in various analytical applications .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Bioluminescence Activity

Coelenterazine derivatives are typically modified at positions C-2, C-6, and C-8 of the imidazopyrazinone core to optimize bioluminescence intensity, emission kinetics, or substrate specificity (Table 1) .

Table 1: Key Coelenterazine Derivatives and Their Bioluminescence Properties

*Exact structural details of this compound are proprietary but inferred to involve substitutions that reduce Pgp affinity while maintaining luciferase compatibility .

- C-6 Modifications : Derivatives like B2 (C-6 styryl) exhibit 100-fold stronger emission with Renilla luciferase compared to native coelenterazine, whereas bulkier groups (e.g., benzofuranyl in B8) reduce activity .

- Trade-offs : While B2 outperforms native coelenterazine in intensity, this compound balances performance with practical advantages in multidrug-resistant systems .

Interaction with Multidrug Resistance Transporters

This compound is notable for its partial resistance to P-glycoprotein (Pgp)-mediated efflux, a major hurdle in cellular assays (Table 2) .

Table 2: Pgp Transport and Signal Retention in MDR Systems

- Mechanism : this compound’s reduced Pgp affinity allows greater intracellular retention compared to native coelenterazine, enabling stronger signals in resistant cell lines (e.g., 1.5-fold increase in KB 8-5-11 cells) .

- Conjugates : Octaarginine-coelenterazine H conjugates bypass Pgp entirely via endocytic uptake, but require complex synthesis .

Photophysical Properties and Solvent Sensitivity

Halogenated coelenteramide analogs (F, Cl, Br) exhibit distinct photophysical behaviors, differing from this compound’s bioluminescence profile (Table 3) .

Table 3: Photophysical Comparison of Halogenated Analogs

- Brominated Coelenteramide : Exhibits solvent-dependent Φ_F (0.18 in water vs. 0.42 in DMSO), ideal for probing lipid membranes .

Biologische Aktivität

Coelenterazine f (CTZ-f) is a luciferin derivative that plays a crucial role in bioluminescence, particularly in marine organisms. It is utilized by various luciferases, including those from Renilla and other marine species. This article explores the biological activity of CTZ-f, focusing on its bioluminescent properties, applications in research, and comparative analysis with other coelenterazine derivatives.

Overview of this compound

This compound is characterized by its unique structure, which allows it to serve as a substrate for bioluminescent reactions. The compound exhibits specific photophysical properties, making it an effective luciferin in various biochemical assays.

Structural Characteristics

- Chemical Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 273.32 g/mol

- Emission Max : 473 nm

- Relative Luminescence Capacity : 0.80 (compared to native coelenterazine)

- Half-rise Time : 0.4-0.8 seconds

Bioluminescent Properties

CTZ-f exhibits significant bioluminescent activity when oxidized by specific luciferases. The oxidation process typically results in the production of coelenteramide and light emission, which can be quantified for various applications.

Comparative Luminescence Data

| Analog | Emission Max (nm) | Relative Luminescence Capacity | Half-rise Time (s) |

|---|---|---|---|

| Coelenterazine | 465 | 100 | 0.4-0.8 |

| This compound | 473 | 80 | 0.4-0.8 |

| Coelenterazine h | 475 | 82 | 0.4-0.8 |

| Coelenterazine cp | 442 | 95 | 0.15-0.3 |

The bioluminescence reaction involving CTZ-f is catalyzed by luciferases through a series of enzyme-substrate interactions:

- Binding : CTZ-f binds to the active site of the luciferase enzyme.

- Oxidation : The enzyme catalyzes the oxidation of CTZ-f, leading to the formation of a reactive intermediate.

- Light Emission : The decay of this intermediate results in the emission of light at specific wavelengths.

Research indicates that variations in the structure of coelenterazine derivatives significantly affect their luminescent properties and enzymatic efficiency .

Case Study 1: Bioluminescent Probes

Recent studies have developed optical probes utilizing CTZ-f for real-time monitoring of biological processes, particularly in calcium signaling pathways. For instance, LuCID probes have been engineered to leverage the luminescent properties of CTZ-f to provide insights into cellular dynamics under varying calcium concentrations .

Case Study 2: Gene Reporter Assays

CTZ-f has been employed in gene reporter assays due to its efficient luminescence when activated by luciferases like Renilla luciferase. These assays are critical for studying gene expression and cellular responses to stimuli .

Research Findings

- Kinetic Studies : Kinetic analyses have shown that CTZ-f demonstrates comparable luminescence kinetics to native coelenterazine but with enhanced stability under certain conditions .

- Photoprotein Activation : Semi-synthetic photoproteins activated by CTZ-f exhibit diverse bioluminescence activities, influenced by structural modifications at the C-6 position of the imidazopyrazinone core .

- Thermal Stability : The thermal stability of CTZ-f has been assessed, indicating that it retains its luminescent properties over a range of temperatures, making it suitable for various experimental conditions .

Q & A

Basic Research Questions

Q. How does Coelenterazine f compare to native coelenterazine in aequorin-based calcium imaging?

this compound reconstitutes apoaequorin to produce luminescence intensities 10–20 times stronger than native coelenterazine, with a maximum emission wavelength shifted ~8 nm . For experimental optimization, prepare stock solutions using ethanol or aqueous buffers with 50 mM hydroxypropyl-β-cyclodextrin to enhance solubility and reduce autoluminescence . When designing calcium flux assays, note that this compound exhibits faster Ca²⁺ response kinetics compared to native analogs, making it suitable for high-temporal-resolution studies .

Q. What protocols ensure stability of this compound during storage and handling?

this compound is light- and oxygen-sensitive. Store lyophilized powder at -80°C in airtight, light-protected vials. For working solutions, use degassed ethanol or Tris-HCl buffers (pH 7.5–8.6) to minimize oxidative degradation. Pre-chill reagents to 4°C during reconstitution to slow spontaneous luminescence . Validate stability via luminescence assays with recombinant Renilla luciferase as a control .

Q. How can researchers address variability in this compound luminescence across cell types?

Variability often arises from differences in intracellular esterase activity or membrane permeability. Pre-treat cells with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to standardize coelenterazine hydrolysis rates. For impermeability challenges, use cell-penetrating peptides or electroporation to enhance delivery . Normalize luminescence data to protein concentration or cell count, and include negative controls (e.g., BSA + this compound) to account for background .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported Ca²⁺ affinity of this compound-reconstituted aequorin?

Discrepancies in Ca²⁺ affinity may stem from buffer composition (e.g., Mg²⁺ or K⁺ interference) or reconstitution protocols. Standardize assays using Tris-HCl (pH 8.6) with 1 mM EGTA to chelate residual Ca²⁺. Perform parallel titrations with recombinant aequorin and validate using fluorescence-based Ca²⁺ indicators (e.g., Fura-2) for cross-comparison .

Q. How can this compound be integrated into multiplexed bioluminescence assays?

this compound is compatible with dual-reporter systems (e.g., Renilla and firefly luciferases) due to its distinct substrate specificity. For live-animal imaging, administer this compound intravenously (5 mg/kg in saline) 5–10 minutes before data acquisition, and use spectral unmixing to differentiate signals from overlapping luciferases . Note that d-luciferin (firefly substrate) does not cross-react with this compound .

Q. Why do some studies report incomplete intracellular reconstitution of aequorin with this compound?

Slow reconstitution kinetics in cellular environments may result from competing interactions with endogenous proteins or insufficient coelenterazine permeability. Use truncated aequorin variants (e.g., mitochondrial-targeted forms) to localize reconstitution. Alternatively, pre-incubate cells with this compound at 37°C for 30–60 minutes to enhance uptake .

Q. Methodological Considerations

Q. What controls are essential for validating this compound-specific luminescence in complex biological samples?

Include:

- Negative controls : Samples without luciferase or treated with luciferase inhibitors (e.g., benzothiophene derivatives).

- Background controls : this compound added to heat-inactivated cell lysates.

- Cross-reactivity checks : Test against other luciferases (e.g., Gaussia) to confirm specificity .

Q. How should researchers quantify this compound in tissue extracts with potential interferents?

Homogenize tissues in ethanol (99.5%) to extract coelenterazine derivatives. Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for separation. Quantify against a standard curve of synthetic this compound and validate via spike-recovery assays .

Q. Data Interpretation and Troubleshooting

Q. How to distinguish true Ca²⁺ signals from this compound autoluminescence artifacts?

Autoluminescence peaks within 2–5 seconds post-substrate addition, while Ca²⁺-dependent signals persist longer. Use kinetic imaging (e.g., cooled CCD cameras) with 1-second integration intervals. Subtract background using time-course data from inhibitor-treated samples .

Q. What computational tools aid in analyzing this compound-derived luminescence datasets?

Process raw data with Savitzky-Golay smoothing to reduce noise . For kinetic modeling, use software like GraphPad Prism to fit sigmoidal curves to Ca²⁺ release profiles. Normalize signals to total protein or internal controls (e.g., constitutively expressed fluorescent markers) .

Eigenschaften

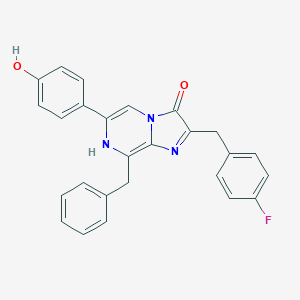

IUPAC Name |

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMQQZHHXCOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376388 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-16-1 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.